

5-Methylaminothiazole chemical structure and properties

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An In-depth Technical Guide to Methylaminothiazole Isomers for Researchers

Disclaimer: This document addresses the chemical structure, properties, and synthesis of methylaminothiazole isomers. Direct experimental data for **5-Methylaminothiazole** is sparse in publicly accessible literature. Therefore, this guide focuses on the well-documented and structurally related isomers, primarily N-methyl-1,3-thiazol-2-amine (2-Methylaminothiazole) and 2-Amino-5-methylthiazole, to provide a comprehensive resource for research and development professionals.

Introduction to the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of medicinal chemistry. It is a key structural component in numerous natural products and synthetic pharmaceuticals, including the antibiotic penicillin and vitamin B1 (thiamine). Derivatives of thiazole exhibit a vast range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antitubercular properties, making them a subject of continuous interest in drug discovery.[1][2][3]

This guide provides a technical overview of the chemical properties, synthesis, and biological context of key methylaminothiazole isomers, compounds that combine the versatile thiazole core with a methylamino or an amino and a methyl group.

Chemical Structure and Properties of Key Isomers



The positioning of the methyl and amino groups on the thiazole ring significantly influences the molecule's physical, chemical, and biological properties. Below are the details for two prominent and commercially available isomers.

N-methyl-1,3-thiazol-2-amine (2-Methylaminothiazole)

This isomer features a methyl group attached to the exocyclic amino nitrogen at the 2-position of the thiazole ring.

• IUPAC Name: N-methyl-1,3-thiazol-2-amine[4]

Synonyms: 2-(Methylamino)thiazole, N-methyl-2-Thiazolamine[4]

• CAS Number: 6142-06-9[4]

Chemical Structure:

Table 1: Physicochemical Properties of N-methyl-1,3-thiazol-2-amine



Property	Value	Reference(s)
Molecular Formula	C4H6N2S	[4]
Molecular Weight	114.17 g/mol	[5]
Melting Point	70-75 °C	[6]
Appearance	Crystalline solid	[6]

| Solubility | Limited water solubility; soluble in methanol and DMF |[6] |

Table 2: Spectroscopic Data Interpretation for N-methyl-1,3-thiazol-2-amine

Spectroscopy	Expected Features
¹ H NMR	Signals corresponding to the N-CH₃ protons (singlet, ~2.9-3.1 ppm), a proton on the secondary amine (broad singlet), and two distinct protons on the thiazole ring (doublets, ~6.5-7.5 ppm).
¹³ C NMR	Resonances for the N-CH ₃ carbon, and three distinct carbons of the thiazole ring, with the C2 carbon (bearing the amino group) being the most deshielded.
IR	Absorption bands for N-H stretching (around 3200-3400 cm ⁻¹), C-H stretching, C=N and C=C stretching in the aromatic ring (around 1500-1650 cm ⁻¹), and C-S stretching.

| Mass Spec (MS)| A molecular ion peak (M+) corresponding to the molecular weight of 114.17.

2-Amino-5-methylthiazole

This isomer has an unsubstituted amino group at the 2-position and a methyl group directly attached to the 5-position of the thiazole ring.



• IUPAC Name: 5-methyl-1,3-thiazol-2-amine[7]

• Synonyms: 5-Methyl-2-aminothiazole[8]

• CAS Number: 7305-71-7[7]

• Chemical Structure:

Table 3: Physicochemical Properties of 2-Amino-5-methylthiazole

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₆ N ₂ S	[7]
Molecular Weight	114.17 g/mol	[7]
Appearance	Light yellow crystals	

| XLogP3-AA | 0.8 |[7] |

Table 4: Spectroscopic Data Interpretation for 2-Amino-5-methylthiazole



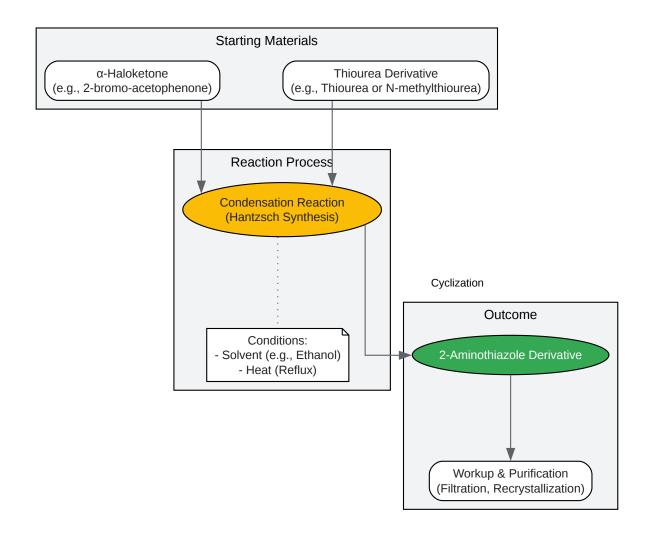
Spectroscopy	Expected Features
¹ H NMR	Signals for the C-CH ₃ protons (singlet, ~2.3 ppm), the NH ₂ protons (broad singlet), and the C4 proton of the thiazole ring (singlet or quartet depending on coupling with the methyl group, ~6.5-7.0 ppm).[9]
¹³ C NMR	Resonances for the methyl carbon and the three distinct carbons of the thiazole ring.
IR	Characteristic absorption bands for N-H stretching of the primary amine (two bands, ~3300-3500 cm ⁻¹), C-H stretching, C=N and C=C stretching (aromatic ring), and C-S stretching.

| Mass Spec (MS)| A molecular ion peak (M⁺) corresponding to the molecular weight of 114.17.

Synthesis of Aminothiazole Derivatives

The most common and versatile method for synthesizing 2-aminothiazoles is the Hantzsch Thiazole Synthesis. This reaction typically involves the condensation of an α -haloketone with a thiourea derivative.[10][11] The general mechanism allows for a wide variety of substituents on both the thiazole ring and the amino group.





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General workflow of the Hantzsch 2-aminothiazole synthesis.

Experimental Protocol: One-Pot Synthesis of 2- Aminothiazoles

This protocol is adapted from an environmentally benign procedure for synthesizing 2-aminothiazole derivatives.[12] It utilizes a greener reaction medium and avoids the presynthesis of hazardous α -bromoketones.



Materials:

- Aromatic ketone (e.g., acetophenone) (0.05 mol)
- N-bromosuccinimide (NBS) (0.055 mol)
- Thiourea (0.05 mol)
- Polyethylene glycol (PEG-400)
- Water
- Ammonia solution
- Round bottom flask, condenser, magnetic stirrer, heating mantle.

Procedure:

- A mixture of the aromatic ketone (0.05 mol), thiourea (0.05 mol), and N-bromosuccinimide (0.055 mol) is taken in a round bottom flask.
- A 1:1 mixture of PEG-400 and water is added to the flask to serve as the reaction medium.
- The reaction mixture is stirred continuously and heated to 80°C for approximately 1 hour.
- The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).
- After completion, the reaction mass is cooled to room temperature and poured over ice-cold water.
- The mixture is basified using an ammonia solution, which will cause the product to precipitate.
- The solid product is collected by filtration, washed with cold water, and dried.
- The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 2-aminothiazole derivative.



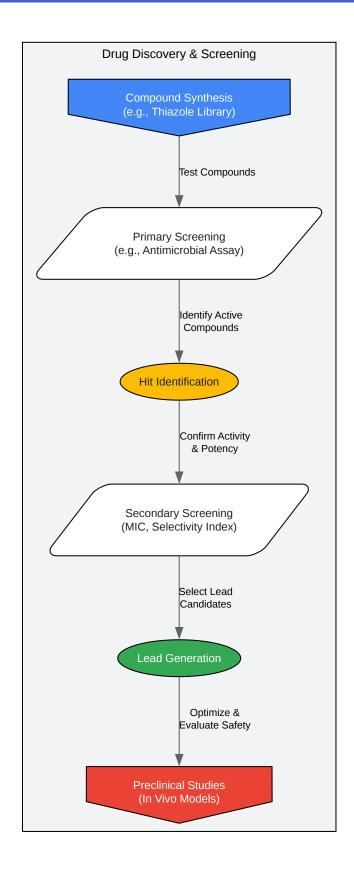
Biological Activities and Research Applications

Thiazole derivatives are privileged structures in drug discovery due to their ability to interact with a wide range of biological targets.

- Antimicrobial and Antifungal Activity: Many 2-aminothiazole derivatives have been synthesized and tested for their efficacy against various bacterial and fungal strains. Their structural versatility allows for the fine-tuning of activity against specific pathogens.[1][2]
- Antitubercular Agents: The 2-aminothiazole scaffold has been identified as a promising starting point for the development of new drugs against Mycobacterium tuberculosis.[10]
- Anti-inflammatory and Analgesic: Certain thiazole derivatives, such as the FDA-approved drug Meloxicam, function as non-steroidal anti-inflammatory drugs (NSAIDs).
- Anticancer Properties: Researchers have explored the antiproliferative effects of novel 2methylaminothiazole derivatives against various cancer cell lines, demonstrating their potential as cytotoxic agents.[13]

The development of such bioactive compounds follows a rigorous screening process to identify lead candidates for further development.





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A typical workflow for the biological screening of new chemical entities.



Conclusion

While **5-methylaminothiazole** itself remains an under-researched molecule, its isomers, particularly those with substitutions at the 2- and 5-positions, are of significant interest to the scientific community. The robust synthetic methodologies, such as the Hantzsch reaction, and the diverse biological activities associated with this scaffold ensure that aminothiazole derivatives will continue to be a fruitful area for research in medicinal chemistry and materials science. This guide provides a foundational understanding of these key isomers to support further investigation and innovation.

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